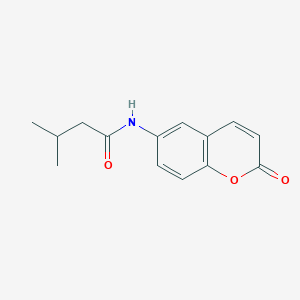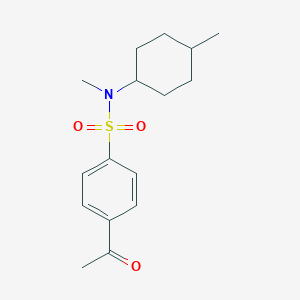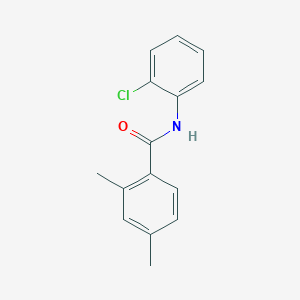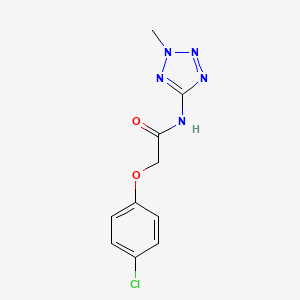
3-methyl-N-(2-oxochromen-6-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-oxochromen-6-yl)butanamide is an organic compound that belongs to the class of chromanone derivatives. Chromanones are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxochromen-6-yl)butanamide typically involves the reaction of 3-methylbutanamide with 2-oxochromene-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(2-oxochromen-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or chromenone derivatives.
Applications De Recherche Scientifique
3-methyl-N-(2-oxochromen-6-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(2-oxochromen-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain fungi by interfering with their cell wall synthesis and disrupting their metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed that the chromenone moiety plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide: Another chromanone derivative with antifungal activity.
Indole derivatives: Compounds with similar biological activities, including antiviral and anticancer properties.
Uniqueness
3-methyl-N-(2-oxochromen-6-yl)butanamide is unique due to its specific structure, which combines the chromenone moiety with a butanamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
3-methyl-N-(2-oxochromen-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)7-13(16)15-11-4-5-12-10(8-11)3-6-14(17)18-12/h3-6,8-9H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXJGVXWLTMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7650125.png)
![N-(2-hydroxyethyl)-3-[[3-(3-methylphenyl)cyclobutyl]amino]benzamide](/img/structure/B7650150.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B7650161.png)
![2-(4-Chlorophenyl)-2-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B7650164.png)
![1-[(2,5-Difluorophenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7650165.png)
![2-methoxy-N-(4-methoxycyclohexyl)-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B7650172.png)
![N-[3-(3-methylphenyl)cyclobutyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7650175.png)
![2-[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B7650178.png)

![1-[(E)-3-phenylprop-2-enyl]-4-[[5-(4-propan-2-ylphenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7650191.png)

![3-methyl-4-oxo-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]phthalazine-1-carboxamide](/img/structure/B7650213.png)


